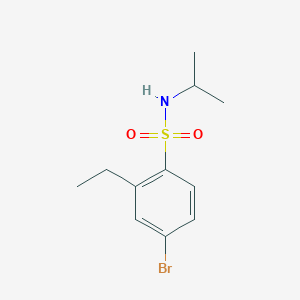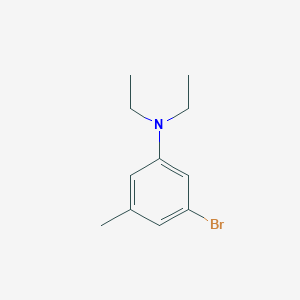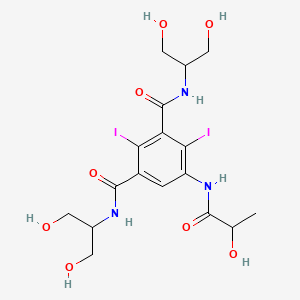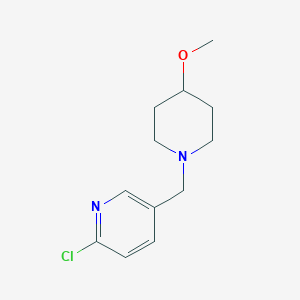
N'-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide: is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.301 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthohydrazide and 1,3-dimethylbutylidene . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N’-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding naphthoquinones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted naphthohydrazides.
Applications De Recherche Scientifique
N’-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of N’-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways .
Comparaison Avec Des Composés Similaires
- N’-(1,3-Dimethylbutylidene)-3-hydroxybenzohydrazide
- N’-(1,3-Dimethylbutylidene)-3,5-dihydroxybenzohydrazide
Comparison: N’-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide is unique due to its naphthalene ring structure, which imparts distinct chemical and physical properties compared to its benzene ring analogs.
Propriétés
Numéro CAS |
214417-91-1 |
|---|---|
Formule moléculaire |
C17H20N2O2 |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
3-hydroxy-N-[(Z)-4-methylpentan-2-ylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H20N2O2/c1-11(2)8-12(3)18-19-17(21)15-9-13-6-4-5-7-14(13)10-16(15)20/h4-7,9-11,20H,8H2,1-3H3,(H,19,21)/b18-12- |
Clé InChI |
HPTJCEPNQHYWIH-PDGQHHTCSA-N |
SMILES isomérique |
CC(C)C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/C |
SMILES canonique |
CC(C)CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]-](/img/structure/B12084739.png)

![2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084749.png)




![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)
![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12084778.png)


![1-[2-(4-Nitrophenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12084796.png)
